

# TYRA-200: A Technical Guide for Researchers in FGFR2-Driven Oncology

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# A Next-Generation Inhibitor Targeting Acquired Resistance in FGFR2-Altered Cancers

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This technical guide provides an in-depth overview of **TYRA-200**, an investigational, orally bioavailable, and covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3.[1][2][3] Developed by Tyra Biosciences, **TYRA-200** is engineered to address the significant clinical challenge of acquired resistance to current FGFR inhibitors in patients with FGFR2-driven cancers, including intrahepatic cholangiocarcinoma (iCCA).[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the preclinical data, mechanism of action, and clinical development of **TYRA-200**.

# Introduction: The Challenge of Acquired Resistance in FGFR2-Driven Cancers

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[4] Genetic alterations in FGFR2, such as gene fusions, rearrangements, amplifications, and activating mutations, are oncogenic drivers in a variety of solid tumors, most notably iCCA, where FGFR2 fusions are found in 10-15% of cases.[4]



The development of pan-FGFR inhibitors, such as pemigatinib, infigratinib, and futibatinib, has provided significant clinical benefit for patients with these cancers. However, the long-term efficacy of these therapies is often limited by the emergence of on-target acquired resistance mutations within the FGFR2 kinase domain.[4][5] These mutations, frequently polyclonal, can occur at key locations like the gatekeeper residue (e.g., V565F/L) and the molecular brake (e.g., N550K/H/D/T, E566A), leading to restored kinase activity and tumor progression.[4][5] **TYRA-200** was designed using a structure-based approach to overcome these limitations by maintaining potent inhibition against both wild-type and a broad spectrum of clinically identified resistant FGFR2 mutants.[4][5]

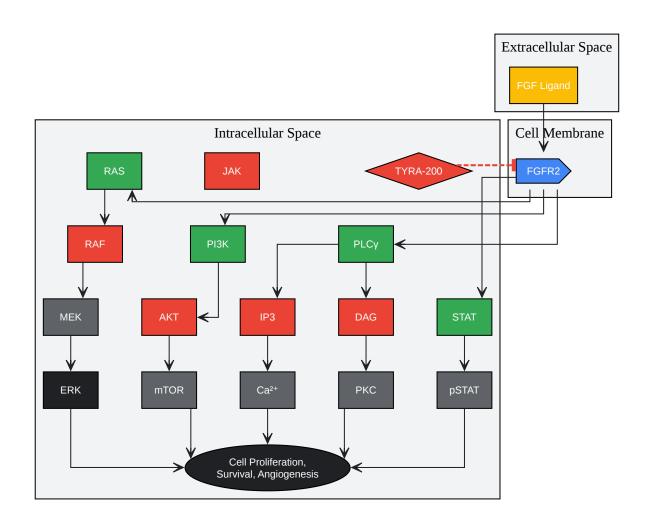
#### **Mechanism of Action**

**TYRA-200** is a potent, selective, oral inhibitor of FGFR1, 2, and 3.[2] Its mechanism of action is distinguished by its covalent binding nature and its ability to adapt to the conformational changes in the ATP-binding pocket of FGFR2 caused by resistance mutations.[5][6] This allows **TYRA-200** to effectively inhibit the signaling of both the original oncogenic FGFR2 alteration and the newly emerged resistance variants.

#### FGFR Signaling Pathway and TYRA-200 Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by **TYRA-200**.





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FGFR2 signaling pathway and inhibition by **TYRA-200**.

#### **Preclinical Data**

**TYRA-200** has demonstrated potent and broad activity against wild-type FGFR2 and clinically relevant resistance mutations in both enzymatic and cellular assays.

# **In Vitro Enzymatic Potency**



**TYRA-200** maintains low nanomolar to sub-nanomolar potency against wild-type FGFR2 and various molecular brake and gatekeeper mutants.

Target	IC50 (nM)
Wild-Type FGFR2	0.05 - 0.47
Molecular Brake Mutants	
FGFR2 N550D	0.19
FGFR2 N550H	0.07
FGFR2 N550K	0.53
FGFR2 N550T	0.05
FGFR2 E566A	0.14
Gatekeeper Mutants	
FGFR2 V565F	0.15
FGFR2 V565L	0.20

Data compiled from multiple preclinical presentations. Specific values may vary based on assay conditions.[5]

# **Cellular Potency**

**TYRA-200** demonstrates potent inhibition of FGFR2-driven signaling and cell viability in various cancer cell lines, including those with endogenous FGFR2 alterations and acquired resistance mutations.



Cell Line	FGFR2 Alteration	IC50 (nM)
Ba/F3	Wild-Type FGFR2	3.0
Ba/F3	FGFR2 N540K	27
Ba/F3	FGFR2 V565F	15 - 27
Ba/F3	FGFR2 V565L	27
Ba/F3	FGFR2 K660N/E	3.0 - 27
SNU-16	FGFR2 Amplification	9.7
AN3CA	FGFR2 Amplification, N550K	11

Data compiled from multiple preclinical presentations.[5]

## **Kinase Selectivity**

**TYRA-200** exhibits selectivity for FGFR1/2/3 over FGFR4, which may be advantageous in mitigating certain off-target toxicities associated with pan-FGFR inhibition.

Kinase	Enzymatic IC50 (nM)	Fold Selectivity vs. FGFR2
FGFR2	0.47	1.0x
FGFR3	0.66	1.4x
FGFR1	1.8	3.8x
FGFR4	30.5	65x
GSK3α	35.6	76x

Data from KINOMEscan profiling.[7]

## **In Vivo Efficacy**

In preclinical xenograft and allograft models, oral administration of **TYRA-200** resulted in significant, dose-dependent tumor growth inhibition and regression.[4][8]



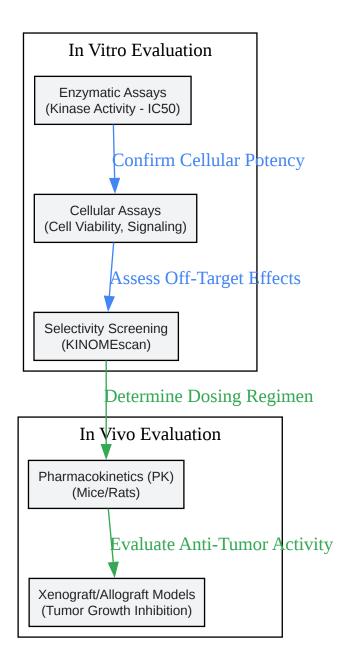
- AN3CA Xenograft Model (FGFR2 N550K): TYRA-200 administered at 10 mg/kg and 15 mg/kg BID led to substantial tumor regression.[7]
- Ba/F3 Allograft Model (FGFR2 V565F): In a model of gatekeeper resistance, TYRA-200 treatment at 10 and 15 mg/kg BID caused tumor shrinkage, whereas the pan-FGFR inhibitor futibatinib only delayed tumor growth.[5] Specifically, TYRA-200 achieved 64% tumor regression in this model.[8]

# **Experimental Protocols**

Detailed, step-by-step protocols are proprietary to Tyra Biosciences. However, based on the published data, the following section outlines the general methodologies used in the preclinical evaluation of **TYRA-200**.

### **General Experimental Workflow**





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Preclinical evaluation workflow for TYRA-200.

#### **Enzymatic Kinase Assays**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200 against purified wild-type and mutant FGFR kinases.
- Methodology: Enzymatic IC50 measurements were generated at a contract research organization (e.g., Reaction Biology Corp). These assays typically involve incubating the



recombinant kinase, a substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. Kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods like radiometric assays or fluorescence-based detection. All experiments were conducted under identical conditions and tested in duplicate.

### **Cell-Based Assays**

- Objective: To assess the potency of TYRA-200 in a cellular context, measuring its effect on cell viability and downstream signaling.
- Cell Lines: Ba/F3 murine pro-B cells engineered to express various human FGFR2 fusions and mutations; SNU-16 (gastric cancer, FGFR2 amplified); AN3CA (endometrial cancer, FGFR2 amplified, N550K).[5]
- Cell Viability Assay:
  - Protocol: Cells are seeded in multi-well plates and allowed to adhere. They are then
    treated with a range of TYRA-200 concentrations for a duration of 72-120 hours,
    depending on the cell line. Cell viability is assessed using a luminescent-based assay
    such as CellTiter-Glo® 2.0 (Promega), which measures ATP levels as an indicator of
    metabolically active cells. IC50 values are calculated from the resulting dose-response
    curves.
- Signaling Pathway Analysis (Western Blotting):
  - Protocol: Cells are treated with the inhibitor (e.g., 50 nM TYRA-200 for 2 hours). Following treatment, cell lysates are prepared, and proteins are separated by size. Protein detection is performed via capillary electrophoresis using an automated system like Simple Western Jess. Antibodies are used to probe for phosphorylated and total levels of key signaling proteins downstream of FGFR2, such as FRS2, ERK, and AKT, to confirm target engagement and pathway inhibition.

#### **In Vivo Tumor Models**

 Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered TYRA-200 in animal models.



- Animal Models: Immunocompromised mice are inoculated with cancer cells to establish tumors. Examples include subcutaneous implantation of Ba/F3 cells harboring FGFR2 V565F or AN3CA cells.
- Drug Administration: Once tumors reach a specified volume, mice are randomized into groups and dosed orally (p.o.) with vehicle control, **TYRA-200** (e.g., 10 or 15 mg/kg, twice daily [BID]), or a comparator compound like futibatinib.[5]
- Efficacy Assessment: Tumor volume is measured regularly (e.g., using calipers) throughout the study period (e.g., 10 days).[5] Body weight and general animal health are also monitored to assess toxicity. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.

# **Clinical Development: The SURF201 Study**

**TYRA-200** is currently being evaluated in a Phase 1, multi-center, open-label clinical trial designated SURF201 (NCT06160752).[9]

- Title: A study of TYRA-200 in advanced Intrahepatic Cholangiocarcinoma and other solid tumors with activating FGFR2 gene alterations.[9][10]
- Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of TYRA-200, and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[11][12]
- Study Design:
  - Part A (Dose Escalation): Enrolling patients with any advanced solid tumor with FGFR/FGF pathway alterations who have exhausted standard therapies.[11][12]
  - Part B (Dose Expansion): Focused on patients with unresectable locally advanced/metastatic iCCA who have previously been treated with an FGFR inhibitor and have developed acquired FGFR2 kinase domain resistance mutations.[9][11][12]

### Conclusion



TYRA-200 is a next-generation, covalent FGFR1/2/3 inhibitor designed with a clear translational rationale: to overcome acquired resistance to existing FGFR-targeted therapies.[4] Preclinical data demonstrate its potent and broad activity against clinically relevant FGFR2 gatekeeper and molecular brake mutations, which are common mechanisms of treatment failure.[5] The ongoing SURF201 clinical trial will be critical in defining the safety and efficacy profile of TYRA-200 and its potential to become a new standard of care for patients with FGFR2-driven cancers who have developed resistance to prior treatments.[11]

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